

DY268: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. With a high affinity for FXR, **DY268** serves as a critical tool for investigating the physiological and pathological roles of this receptor. Its primary application lies in the study of drug-induced liver injury (DILI), where it can help elucidate the mechanisms of hepatotoxicity related to the disruption of bile acid signaling. This technical guide provides a comprehensive overview of the biological activity of **DY268**, its target, quantitative data on its potency, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Target: Farnesoid X Receptor (FXR)

DY268's primary molecular target is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1][2][3] FXR is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.

Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] The activation of FXR by its agonists initiates a cascade of events that are central to maintaining

metabolic homeostasis.

Mechanism of Action of DY268

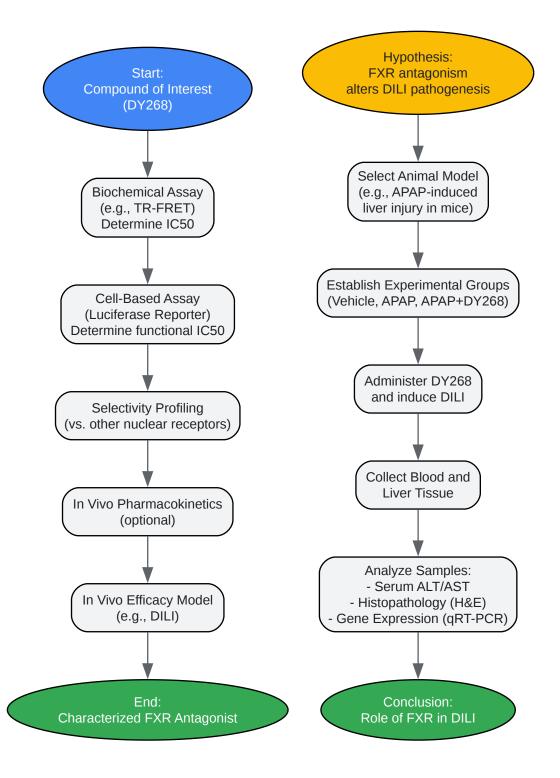
DY268 acts as a competitive antagonist of FXR. It binds to the ligand-binding domain of the receptor, thereby preventing the binding of natural bile acid agonists. This blockade inhibits the conformational changes required for the recruitment of coactivator proteins, leading to a suppression of FXR-mediated gene transcription.[6] By inhibiting FXR, **DY268** can be used to study the consequences of disrupted bile acid signaling, which is implicated in conditions such as cholestasis and drug-induced liver injury.[3]

Quantitative Data

The potency of **DY268** has been characterized in various assays, with the following key quantitative metrics:


Parameter	Value	Assay Type	Reference
IC50	7.5 nM	Biochemical Assay	[1][2][3]
IC50	468 nM	Cell-based FXR Transactivation Assay	[1][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.


Signaling Pathway

The FXR signaling pathway plays a crucial role in regulating bile acid synthesis and transport. **DY268**, by antagonizing FXR, modulates this pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical control of the nuclear bile acid receptor FXR with a photohormone PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DY268: A Technical Guide to its Biological Activity and Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617713#dy268-biological-activity-and-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com